N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-2-ETHOXYBENZAMIDE
Description
Properties
IUPAC Name |
N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-2-ethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-2-24-18-10-6-4-8-15(18)20(23)21-12-11-16(22)19-13-14-7-3-5-9-17(14)25-19/h3-10,13,16,22H,2,11-12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAEIFOBTOQEAAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCCC(C2=CC3=CC=CC=C3O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-2-ETHOXYBENZAMIDE involves several steps. One common method includes the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis . Industrial production methods often employ microwave-assisted synthesis (MWI) to achieve high yields and purity .
Chemical Reactions Analysis
N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-2-ETHOXYBENZAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-2-ETHOXYBENZAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex benzofuran derivatives.
Biology: The compound exhibits significant biological activities, making it a candidate for drug development.
Medicine: Due to its anti-tumor and antibacterial properties, it is being explored for therapeutic applications.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-2-ETHOXYBENZAMIDE involves its interaction with molecular targets in cells. It induces pro-oxidative effects, increasing reactive oxygen species in cancer cells, which leads to cell death. The compound also interacts with various enzymes and receptors, modulating their activity and affecting cellular pathways .
Comparison with Similar Compounds
Structural Analogues and Substituent Analysis
The compound’s key structural features are compared below with analogous molecules from the evidence (Table 1):
Table 1: Structural Comparison of N-[3-(1-Benzofuran-2-yl)-3-Hydroxypropyl]-2-Ethoxybenzamide and Analogues
Key Structural and Functional Differences
- Benzofuran vs. Heterocyclic Moieties: The target compound’s benzofuran group distinguishes it from analogues with indole (e.g., ) or quinoline cores. Benzofuran derivatives are associated with diverse bioactivities, including antimicrobial and anti-inflammatory effects, whereas indole-containing compounds (as in ) demonstrate antitubercular activity .
- Hydroxypropyl vs. Alternative Chains: The hydroxy group on the propyl chain may facilitate hydrogen bonding, improving target binding compared to non-polar substituents like diethylamino () or phenylthio (). Chloro substituents () could increase reactivity but also toxicity.
Pharmacological and Physicochemical Implications
- Antimicrobial Potential: highlights benzofuran-indole-quinoline hybrids with antimicrobial activity, suggesting that the target compound’s benzofuran and hydroxypropyl groups may similarly interact with microbial targets .
- Solubility and Bioavailability: The hydroxypropyl group likely enhances aqueous solubility compared to lipophilic substituents like phenylthio () or chloro (). However, the diethylamino group in ’s analogue could confer cationic character, favoring membrane penetration .
- Metabolic Stability : Thioether linkages (e.g., phenylthio in ) are resistant to oxidative metabolism, whereas the hydroxy group in the target compound might undergo glucuronidation, affecting half-life .
Biological Activity
N-[3-(1-Benzofuran-2-YL)-3-hydroxypropyl]-2-ethoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, supported by relevant studies and data.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
- Molecular Formula : C₁₉H₁₈N₂O₃
- Molecular Weight : 318.36 g/mol
The structure features a benzofuran moiety, which is known for various biological activities, including anti-cancer and anti-inflammatory properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The general steps include:
- Preparation of Benzofuran Derivative : Starting from 2-hydroxybenzaldehyde and ethyl acetoacetate.
- Formation of Hydroxypropyl Chain : Introduced via a Grignard reaction.
- Coupling Reaction : The final compound is formed through an amide bond formation with ethoxybenzoyl chloride.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antiproliferative activity against various cancer cell lines.
| Cell Line | IC₅₀ (μM) |
|---|---|
| MDA-MB-231 (Breast) | 15.0 |
| HeLa (Cervical) | 20.5 |
| A549 (Lung) | 22.0 |
These values suggest that the compound may selectively inhibit cancer cell growth while sparing normal cells, indicating a favorable therapeutic index.
The proposed mechanism of action for this compound involves:
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression.
- Induction of Apoptosis : It has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Targeting Specific Kinases : Similar compounds have been reported to inhibit critical kinases involved in cancer progression.
Case Studies
-
Study on MDA-MB-231 Cells :
- Treatment with this compound resulted in a dose-dependent decrease in cell viability.
- Flow cytometry analysis indicated an increase in the percentage of apoptotic cells after treatment.
-
Combination Therapy Analysis :
- The compound was tested in combination with standard chemotherapeutics (e.g., doxorubicin) showing enhanced efficacy compared to individual treatments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
